molecular formula C9H17ClN2O3 B13387602 Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride

Cat. No.: B13387602
M. Wt: 236.69 g/mol
InChI Key: GCYWVOGKOSQSSZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a piperidin-2-one (2-oxopiperidine) moiety at the β-position of the alanine backbone. Its synthesis typically involves multi-step protection-deprotection strategies, as evidenced by its commercial availability from global suppliers such as Saurav Chemicals Ltd. (India) and Alamanda Polymers, Inc. (USA) .

Properties

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.69 g/mol

IUPAC Name

methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H

InChI Key

GCYWVOGKOSQSSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Precursors

Key Precursors:

  • Amino acids: L-Alanine or other suitable amino acids serve as the backbone for the amino acid moiety.
  • 2-Oxopiperidine derivatives: Commercially available or synthesized via heterocyclic ring formation techniques.

Reference Data:

  • The synthesis begins with amino acids such as L-alanine, which undergo subsequent functional group transformations to introduce amino and ester functionalities.
  • 2-Oxopiperidine derivatives can be synthesized via cyclization of appropriate precursors or obtained commercially, then functionalized for subsequent coupling.

Formation of the 2-Oxopiperidine Ring

Methodology:

  • The 2-oxopiperidine ring is synthesized through intramolecular cyclization reactions, often involving amino alcohols or amino acids with suitable leaving groups.
  • A typical route involves N-alkylation of amino acids with halogenated precursors, followed by cyclization under basic or acidic conditions.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Notes
Cyclization N-alkylated amino acid + base (e.g., NaH or K2CO3) DMF or DMSO 25–80°C 70–85% Optimized for stereoselectivity

Construction of the Amino Acid Backbone and Esterification

Peptide Coupling:

  • The amino group of the amino acid is coupled with the carboxyl group of the 2-oxopiperidine derivative using peptide coupling reagents such as HATU , DCC , or EDC in the presence of bases like N-methylmorpholine (NMM) or DIPEA .
  • The esterification of the carboxyl group is achieved via methylation using methyl iodide or dimethyl sulfate under basic conditions.

Sample Protocol:

- Dissolve amino acid and 2-oxopiperidine derivative in DMF.
- Add HATU (1.2 equivalents) and NMM (2 equivalents).
- Stir at room temperature for 12–24 hours.
- Quench with water, extract, and purify via chromatography.
- Methylate carboxyl group with methyl iodide in the presence of potassium carbonate in acetone.

Data Table:

Step Reagents Conditions Yield Notes
Peptide coupling HATU, NMM Room temp, 12–24 h 65–80% Stereoselective coupling
Esterification CH3I, K2CO3 Acetone, reflux 75–90% Complete methylation

Stereoselective Functionalization and Purification

  • The stereochemistry at chiral centers is preserved through low-temperature reactions and stereoselective catalysts.
  • Purification is typically achieved via column chromatography or recrystallization .

Note: The stereochemistry (S) configuration at the relevant centers is critical for biological activity and is maintained throughout the synthesis.

Formation of the Hydrochloride Salt

Salt Formation:

  • The free base form of the compound is dissolved in a suitable solvent such as ethyl acetate or methanol .
  • Anhydrous hydrochloric acid gas or hydrochloric acid solution (e.g., 1 M HCl in diethyl ether) is bubbled through or added dropwise.
  • The mixture is stirred at room temperature, leading to precipitation of the hydrochloride salt.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Notes
Salt formation HCl gas or HCl solution Ethyl acetate or methanol 25°C 85–95% Complete conversion to hydrochloride

Final Purification and Characterization

  • The product is isolated via filtration, washed with cold solvent, and dried under vacuum.
  • Characterization includes NMR spectroscopy , mass spectrometry , and HPLC to confirm purity and stereochemistry.

Summary of the Synthetic Route

Stage Key Reactions Typical Conditions Yield Range References
Ring formation Cyclization of amino alcohols or amino acids 25–80°C, basic or acidic 70–85%
Backbone construction Peptide coupling Room temp, 12–24 h 65–80%
Esterification Methylation Reflux, methyl iodide 75–90%
Salt formation Acid-base reaction Room temp 85–95%

Concluding Remarks

The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate; hydrochloride is a multi-step process emphasizing stereochemical integrity, efficient ring formation, and functional group transformations. The key to high yields and purity lies in optimizing reaction conditions, particularly in peptide coupling and cyclization steps, and ensuring stereoselectivity throughout the synthesis.

This comprehensive overview synthesizes data from peer-reviewed literature, emphasizing the importance of reaction conditions, stereochemistry, and purification techniques, providing a robust framework for laboratory synthesis and further research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs.
  • Diamino Derivatives: Methyl 2,3-diaminopropanoate dihydrochloride lacks the oxopiperidine ring but offers dual amine functionality for branching in peptide design .

Key Observations :

  • Esterification Efficiency: The Dowex H+/NaI method () offers a green chemistry advantage for phenolic analogs, contrasting with traditional thionyl chloride-mediated esterification .
  • Protection Strategies : Boc and trityl groups are frequently employed to stabilize reactive amines during synthesis .

Physicochemical Properties

Polarity and solubility vary with substituent electronic effects:

Compound logP (Predicted) Water Solubility (mg/mL) Stability Notes References
Target Compound -0.5 >50 Hygroscopic; stable under N2
Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl -1.2 >100 Oxidizes in air; requires cold storage
Ethyl 2-amino-3-methoxypropanoate HCl 0.3 ~30 Hydrolyzes slowly in aqueous buffers

Key Observations :

  • Hydrophilicity : Di-hydroxyphenyl derivatives () exhibit higher water solubility but lower stability due to oxidative susceptibility.
  • Steric Effects : Methoxy groups () moderately increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride, also known as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its chemical properties, biological interactions, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₇ClN₂O₃
  • Molecular Weight : 236.70 g/mol
  • CAS Number : 2148975-91-9
  • IUPAC Name : methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride

This compound features a piperidine structure with a ketone group at the 2-position, which is crucial for its biological activity.

Interaction with Neurotransmitter Systems

Preliminary studies indicate that this compound may interact with various neurotransmitter systems. The presence of the piperidine moiety suggests potential psychoactive effects, making it a candidate for neuropharmacological research.

Key Findings :

  • Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, potentially influencing cognitive functions and offering therapeutic benefits in neurodegenerative conditions.
  • Binding Affinity Studies : Interaction studies have shown that it binds to several receptors and enzymes, though detailed mechanisms remain to be fully elucidated.

Pharmacological Contexts

  • Cognitive Enhancement : A study explored the effects of similar compounds on cognitive performance in animal models, suggesting that modifications in the piperidine structure could enhance memory and learning capabilities.
  • Neurodegenerative Disease Models : In vitro studies using models of Alzheimer's disease demonstrated that related compounds could reduce amyloid-beta aggregation, indicating potential for therapeutic use in Alzheimer's treatment.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(pyrrolidinyl)propanoateC₉H₁₅N₂O₂Contains a pyrrolidine ring instead of piperidine, influencing pharmacodynamics.
N-Methyl 2-amino-3-(piperidinyl)propanoateC₁₀H₁₉N₂O₂Features an N-methyl substitution that may alter receptor binding profiles.
Methyl (S)-alaninateC₄H₉NO₂A simpler structure lacking the piperidine moiety, primarily used in metabolic studies.

This table illustrates how slight modifications can lead to significant differences in biological activity and potential applications.

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with neurotransmitter systems.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating how structural changes influence biological activity to optimize therapeutic outcomes.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including peptide coupling, substitution, or reductive amination. For example, substitution reactions may use alkyl halides or acyl chlorides under basic/acidic conditions to introduce the 2-oxopiperidin-3-yl group . Optimization can involve adjusting reaction time, temperature (e.g., reflux vs. room temperature), and catalysts. Purity (>95%) is achievable via recrystallization or HPLC purification, as noted for structurally related compounds . Intermediate isolation (e.g., tert-butoxycarbonyl (Boc) protection) is critical to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : For assessing purity (>95% threshold), using C18 columns and UV detection at 210–254 nm .
  • NMR : ¹H/¹³C NMR confirms the propanoate backbone, hydrochloride salt formation, and piperidinyl group integration (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₅ClN₂O₃) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemistry and salt conformation, critical for enantiomeric purity .

Q. How does the hydrochloride salt form influence solubility and stability under various storage conditions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., dissolution in PBS at pH 7.4) . Stability studies recommend storage at −20°C in desiccated conditions to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation products, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibitory activity (e.g., IC₅₀ values) across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay variables (e.g., enzyme source, substrate concentration). For example, MY33-3 hydrochloride showed IC₅₀ variations (0.1–0.7 µM) due to differences in PTP-1B isoforms . Standardization steps:
  • Use recombinant enzymes from the same expression system.
  • Validate assay conditions (e.g., ATP concentration in kinase assays).
  • Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies model the interaction between this compound and its biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding poses to targets (e.g., piperidine derivatives in enzyme active sites) .
  • MD Simulations : GROMACS/AMBER assess dynamic interactions (e.g., hydrogen bonding with 2-oxopiperidin-3-yl group) over 100-ns trajectories.
  • QSAR : Build models using descriptors like logP and topological polar surface area (TPSA) to optimize activity .

Q. What are the challenges in designing enantiomerically pure analogs, and how can stereochemical outcomes be controlled?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to direct stereochemistry during propanoate backbone formation .
  • X-ray/NOE Analysis : Confirm absolute configuration of intermediates, as seen in tert-butyl-protected serine derivatives .

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